molecular formula C8H9NO B1168258 2,3-Dihydro-1H-isoindol-4-ol CAS No. 118924-03-1

2,3-Dihydro-1H-isoindol-4-ol

Cat. No.: B1168258
CAS No.: 118924-03-1
M. Wt: 135.16 g/mol
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Description

2,3-Dihydro-1H-isoindol-4-ol is a heterocyclic compound with the molecular formula C8H9NO It is a derivative of isoindoline and features a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-isoindol-4-ol can be achieved through several methods. One common approach involves the reduction of isoindoline-1,3-dione using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-isoindol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2,3-dihydro-1H-isoindole (reduction product), isoindoline-1,3-dione (oxidation product), and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2,3-Dihydro-1H-isoindol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-isoindol-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This functional group allows for a wider range of chemical modifications and interactions, making the compound versatile for various applications .

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQKHWUGHTSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922811
Record name 2,3-Dihydro-1H-isoindol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118924-03-1
Record name 2,3-Dihydro-1H-isoindol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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